molecular formula C12H16O3 B020235 Ethyl 2,6-dimethylphenoxyacetate CAS No. 6279-47-6

Ethyl 2,6-dimethylphenoxyacetate

Cat. No. B020235
CAS RN: 6279-47-6
M. Wt: 208.25 g/mol
InChI Key: QXQQEZSRMZQLEO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylphenoxyacetate is a compound of interest in various chemical research areas due to its unique structural and chemical properties. It is relevant in the study of organic chemistry, especially in the synthesis of complex molecules and understanding molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, a fragment of a natural coumarin, was reported by Carreño-Montero et al. (2019) using a five-step process that included metal-catalyzed acid ethanolysis and an unexpected Pummerer rearrangement (Carreño-Montero et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds like Ethyl 4-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied, revealing aspects like the conformation of the hydro-pyrimidine ring and crystal structure featuring hydrogen bonds (Begum, 2017).

Chemical Reactions and Properties

In chemical reactions, ethyl 2-arylamino-2-oxo-acetates undergo complex reactions to produce related compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, as investigated by Yavari et al. (2002) (Yavari et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are often studied using techniques like FT-IR and FT-Raman spectral investigation. Amalanathan et al. (2015) conducted such studies on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (Amalanathan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from quantum chemical calculations and NMR studies. For instance, Singh et al. (2013) conducted a combined experimental and theoretical study on related compounds to understand their spectroscopic properties and multiple interactions analysis (Singh et al., 2013).

Scientific Research Applications

Ethyl 2,6-Dimethylphenoxyacetate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It appears as an oil and is soluble in chloroform and dichloromethane . This compound is typically stored at -20° C .

While specific applications of Ethyl 2,6-Dimethylphenoxyacetate were not found, it is mentioned as a useful research chemical . It’s also worth noting that phenoxy acetamide and its derivatives (which could potentially include Ethyl 2,6-dimethylphenoxyacetate) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates .

properties

IUPAC Name

ethyl 2-(2,6-dimethylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQEZSRMZQLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279134
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethylphenoxyacetate

CAS RN

6279-47-6
Record name NSC11352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using essentially the same procedure used in example 42 except using 2,6-dimethylphenol in place of 4-chloro-2,6-dimethylphenol and ethyl bromoacetate in place of bromoacetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Parmar, M Chaudhary… - Journal of …, 1977 - Wiley Online Library
Eight 1‐(2,6‐dimethylphenoxyacetyl)‐4‐(substituted phenyl)>thiosemicarbazides were cyclized to the corresponding 5‐(2,6‐di‐methylphenoxymethyl)‐4‐(substituted phenyl)‐3‐…
Number of citations: 24 onlinelibrary.wiley.com

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